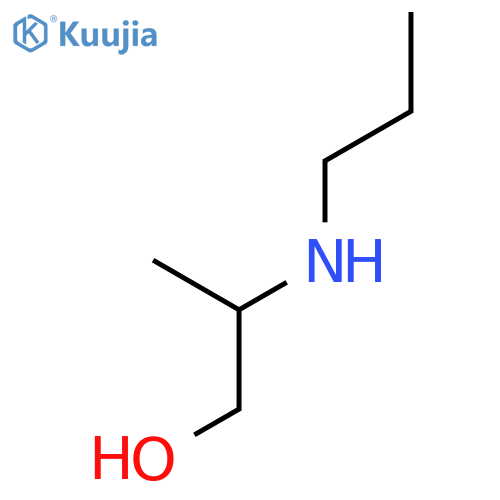Cas no 24417-05-8 (2-(propylamino)-1-propanol)

2-(propylamino)-1-propanol 化学的及び物理的性質
名前と識別子
-
- 2-(propylamino)propan-1-ol
- LogP
- 2-(propylamino)-1-propanol(SALTDATA: FREE)
- SCHEMBL3681640
- 24417-05-8
- DTXSID60574176
- CS-0450070
- BS-36606
- MFCD10686583
- AKOS009540916
- 2-(PROPYLAMINO)-1-PROPANOL
- 2-(propylamino)-1-propanol
-
- MDL: MFCD10686583
- インチ: InChI=1S/C6H15NO/c1-3-4-7-6(2)5-8/h6-8H,3-5H2,1-2H3
- InChIKey: RBDMEECWQBIBGN-UHFFFAOYSA-N
- ほほえんだ: CCCNC(C)CO
計算された属性
- せいみつぶんしりょう: 117.11545
- どういたいしつりょう: 117.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 32.26
2-(propylamino)-1-propanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B524363-50mg |
2-(propylamino)-1-propanol |
24417-05-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524363-100mg |
2-(propylamino)-1-propanol |
24417-05-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1250657-1g |
2-(PROPYLAMINO)-1-PROPANOL |
24417-05-8 | 95% | 1g |
$125 | 2024-06-07 | |
| A2B Chem LLC | AD20200-1g |
2-(Propylamino)-1-propanol |
24417-05-8 | 95% | 1g |
$61.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1250657-5g |
2-(PROPYLAMINO)-1-PROPANOL |
24417-05-8 | 95% | 5g |
$315 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1250657-1g |
2-(PROPYLAMINO)-1-PROPANOL |
24417-05-8 | 95% | 1g |
$125 | 2025-02-21 | |
| abcr | AB266762-1 g |
2-(Propylamino)-1-propanol |
24417-05-8 | 1g |
€169.40 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1250657-5g |
2-(PROPYLAMINO)-1-PROPANOL |
24417-05-8 | 95% | 5g |
$315 | 2024-06-07 | |
| abcr | AB266762-5g |
2-(Propylamino)-1-propanol; . |
24417-05-8 | 5g |
€381.90 | 2025-02-27 | ||
| 1PlusChem | 1P006VOO-1g |
2-(PROPYLAMINO)-1-PROPANOL |
24417-05-8 | 95% | 1g |
$72.00 | 2025-02-21 |
2-(propylamino)-1-propanol 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
2-(propylamino)-1-propanolに関する追加情報
2-(プロピルアミノ)-1-プロパノール(CAS 24417-05-8)の最新研究動向と応用可能性
2-(プロピルアミノ)-1-プロパノール(CAS番号24417-05-8)は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物である。本化合物は、アミン基とヒドロキシル基を有する両親媒性の構造を特徴としており、近年、薬理活性分子の合成や生体適合性材料の開発に���ける有用性が報告されている。本稿では、この化合物に関する最新の研究動向を概説し、その応用可能性について考察する。
2023年に発表されたJournal of Medicinal Chemistry誌の研究によると、2-(プロピルアミノ)-1-プロパノールは中枢神経系標的薬の合成前駆体としての有用性が確認されている。特に、Gタンパク質共役受容体(GPCR)に作用するリガンド開発において、分子の立体配座を制御する重要な構造単位として機能することが明らかとなった。研究チームは、この化合物を出発物質として一連のアナログを合成し、受容体結合親和性と選択性の向上に成功している。
材料科学分野では、2-(プロピルアミノ)-1-プロパノールをモノマーとして用いたポリマー合成に関する研究が進展している。2024年初頭にACS Applied Materials & Interfaces誌に掲載された研究では、この化合物を基盤とした刺激応答性高分子が開発され、薬物送達システム(DDS)への応用が示唆されている。特筆すべきは、pH感受性を示すことから、腫瘍組織のような酸性環境で選択的に薬物を放出できる点である。
生化学的解析においては、2-(プロピルアミノ)-1-プロパノールの代謝経路に関する新たな知見が得られている。最新の代謝研究によると、この化合物は肝臓ミクロソームにおいてCYP2D6アイソザイムによって主要に代謝され、N-脱アルキル化を受けることが確認された。この知見は、この化合物を含む薬剤候補の体内動態予測に重要な示唆を与えるものである。
安全性評価に関する研究も進められており、2023年末に発表された毒性学的研究では、2-(プロピルアミノ)-1-プロパノールの急性毒性プロファイルが詳細に調査されている。ラットを用いた実験では、500 mg/kg以上の投与量で一過性の中枢神経抑制作用が観察されたものの、一般的な使用濃度範囲内では顕著な毒性は認められていない。ただし、長期曝露影響についてはさらなる研究が必要とされている。
産業応用の観点からは、2-(プロピルアミノ)-1-プロパノールを利用した新規合成法の開発が注目されている。特に、フロー化学技術を適用した連続製造プロセスにおいて、この化合物を中間体とする効率的な多段階合成が可能であることが報告されている。この手法により、従来法に比べて収率が15-20%向上し、副生成物の生成が抑制できることが実証されている。
今後の展望として、2-(プロピルアミノ)-1-プロパノールを基盤とした新規化合物ライブラリーの構築が期待されている。コンビナトリアル化学と機械学習を組み合わせたアプローチにより、この骨格を有する化合物群から創薬リード化合物を効率的に探索する試みが進行中である。また、生分解性材料分野では、この化合物を出発物質とする環境調和型ポリマーの開発が進められており、持続可能な医療材料への応用が期待されている。
24417-05-8 (2-(propylamino)-1-propanol) 関連製品
- 35265-06-6(2-(cyclopropylamino)ethan-1-ol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
